{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine
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Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine typically involves the following steps:
Formation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Reduction to 4-(Benzyloxy)benzyl alcohol: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Conversion to 4-(Benzyloxy)benzyl chloride: The alcohol is then converted to a chloride using thionyl chloride.
Amination to this compound: Finally, the benzyl chloride is reacted with ethylamine to form the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-(Benzyloxy)benzaldehyde or 4-(Benzyloxy)benzoic acid.
Reduction: Various reduced amine derivatives.
Substitution: Substituted benzyl ethers.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can facilitate binding to hydrophobic pockets, while the ethylamine group can form hydrogen bonds or ionic interactions with active sites. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-(Benzyloxy)benzoic acid: Contains a carboxylic acid group instead of an amine.
4-(Benzyloxy)benzyl alcohol: Features a hydroxyl group instead of an amine.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine is unique due to its combination of a benzyl ether and an ethylamine group, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in medicinal chemistry where such dual functionality is often desirable.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-17-12-14-8-10-16(11-9-14)18-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWOQMCJLOVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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